N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide
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Overview
Description
. This compound features a pyrazolyl moiety, a dioxidotetrahydrothiophene ring, and a m-tolyloxyacetamide group, making it a subject of interest for its biological activity and synthetic versatility.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: Biologically, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide has shown potential as a potassium channel activator, particularly targeting GIRK1/2 potassium channels. This activity suggests possible applications in the treatment of cardiovascular and neurological disorders.
Medicine: In medicine, the compound's ability to modulate potassium channels could lead to the development of new therapeutic agents for conditions such as arrhythmias, epilepsy, and other channelopathies.
Industry: Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also find applications in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and dioxidotetrahydrothiophene structures. These intermediates are then coupled with the m-tolyloxyacetamide group under specific reaction conditions, often requiring the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dioxidotetrahydrothiophene ring makes it particularly amenable to oxidation reactions, while the pyrazolyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional oxygen atoms into the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the dioxidotetrahydrothiophene ring, reduced forms of the compound, and substituted derivatives where different functional groups have been introduced.
Mechanism of Action
The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide exerts its effects involves the activation of GIRK1/2 potassium channels. By binding to these channels, the compound helps to stabilize the resting membrane potential and reduce excitability in neurons and cardiac cells. This modulation of potassium channels can lead to therapeutic effects in conditions where abnormal electrical activity is a factor.
Comparison with Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A closely related compound without the m-tolyloxy group.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)propionamide: Another analog with a propionamide group instead of the acetamide group.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzamide: A compound with a benzamide group replacing the acetamide group.
Uniqueness: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide stands out due to its specific m-tolyloxy group, which imparts unique biological activity compared to its analogs. This group enhances the compound's ability to interact with potassium channels, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-4-3-5-15(8-12)24-10-17(21)18-16-9-13(2)19-20(16)14-6-7-25(22,23)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBORRUSMNWJSDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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